3-(4-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
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Overview
Description
3-(4-methoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a thieno[3,2-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thieno derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene moiety to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thieno[3,2-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thieno[3,2-d]pyrimidine core .
Scientific Research Applications
3-(4-methoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: These derivatives also have a fused ring system and are known for their anticancer and antimicrobial properties.
Thieno[3,4-d]pyrimidines: Similar to thieno[3,2-d]pyrimidines, these compounds have a sulfur-containing fused ring system and exhibit various biological activities.
Uniqueness
Its specific structure allows for unique interactions with biological targets, making it a valuable compound for scientific research and drug development .
Properties
Molecular Formula |
C13H10N2O2S2 |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H10N2O2S2/c1-17-9-4-2-8(3-5-9)15-12(16)11-10(6-7-19-11)14-13(15)18/h2-7H,1H3,(H,14,18) |
InChI Key |
QHJGTFLETKGSAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)NC2=S |
Origin of Product |
United States |
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